

N-Dodecylacrylamide: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Dodecylacrylamide**

Cat. No.: **B074712**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Dodecylacrylamide is a long-chain, hydrophobic monomer increasingly utilized in the synthesis of advanced polymers for a variety of applications, including as surfactant polymers, in biomedical coatings, and as a component of nanomaterials for drug delivery.^[1] Its amphiphilic nature, stemming from the combination of a hydrophilic acrylamide group and a long hydrophobic dodecyl chain, allows for the formation of polymers with unique self-assembly and surface-active properties.^[1] This technical guide provides a detailed overview of the core physicochemical properties of **N-Dodecylacrylamide**, complete with experimental protocols and workflow diagrams to support its application in research and development.

Core Physicochemical Properties

The fundamental physicochemical properties of **N-Dodecylacrylamide** are summarized in the tables below, providing a clear reference for its key characteristics.

Table 1: General and Physical Properties of N-Dodecylacrylamide

Property	Value	Source
Molecular Formula	C ₁₅ H ₂₉ NO	[2][3]
Molecular Weight	239.40 g/mol	[2]
Appearance	White to pale cream or pale yellow powder/crystals	
Melting Point	58 °C	
Boiling Point	155 °C at 1 mmHg	
Density (estimated)	~0.86 g/cm ³	[4]

Note: Density is estimated based on the value for the similar long-chain N-Octadecylacrylamide.

Table 2: Solubility Profile of N-Dodecylacrylamide

Solvent	Solubility	Notes
Water	Insoluble	The long hydrophobic dodecyl chain dominates, making it poorly soluble in aqueous solutions.
Ether	Soluble	A 10% solution in ether is reported to be clear.
Non-polar organic solvents (e.g., Dichloromethane, Toluene, THF)	High	Expected to be readily soluble due to its hydrophobic nature.
Polar aprotic solvents (e.g., DMF, DMAc)	High	Expected to be readily soluble.
Alcohols (e.g., Methanol, Ethanol)	Moderate to Low	Solubility is expected to be limited.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties and the synthesis of **N-Dodecylacrylamide** are provided below.

Synthesis of N-Dodecylacrylamide

A common method for the synthesis of **N-Dodecylacrylamide** is the reaction of dodecylamine with acryloyl chloride in the presence of a base to neutralize the HCl byproduct.

Materials:

- Dodecylamine
- Acryloyl chloride
- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Round-bottom flask, dropping funnel, magnetic stirrer, and other standard laboratory glassware
- Ice bath

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve dodecylamine (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in the chosen anhydrous solvent.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add acryloyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **N-Dodecylacrylamide** by recrystallization (e.g., from methanol) or column chromatography on silica gel.

Determination of Melting Point using a Mel-Temp Apparatus

Materials:

- **N-Dodecylacrylamide** sample
- Capillary tubes (sealed at one end)
- Mel-Temp apparatus or similar melting point apparatus

Procedure:

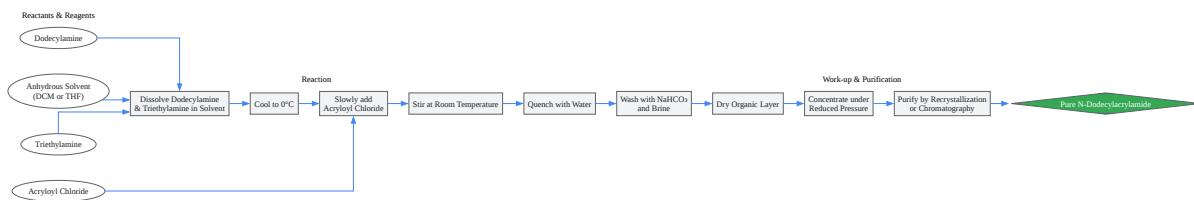
- Ensure the **N-Dodecylacrylamide** sample is dry and in a fine powder form.
- Introduce a small amount of the sample into the open end of a capillary tube.
- Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 2-3 mm.
- Place the capillary tube into the sample holder of the Mel-Temp apparatus.

- Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.
- Allow the apparatus to cool to at least 20 °C below the approximate melting point.
- Prepare a new capillary with the sample and place it in the apparatus.
- Heat the sample again, but this time at a much slower rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).
- Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

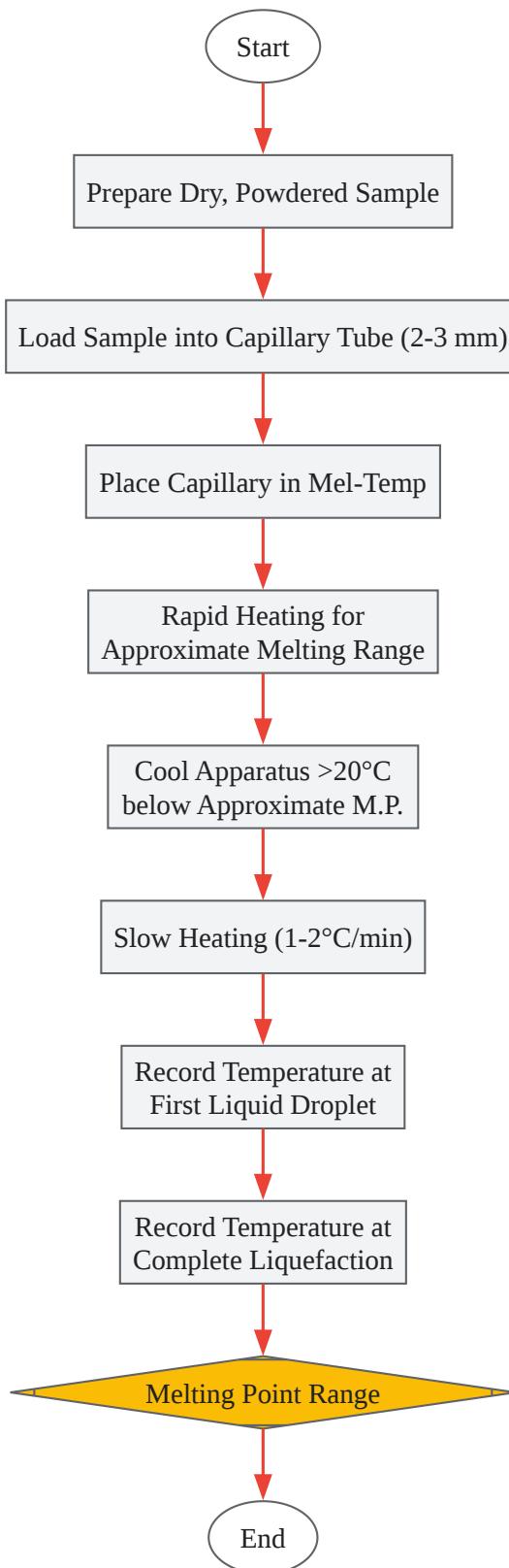
Materials:

- **N-Dodecylacrylamide** sample
- Vacuum distillation apparatus (including a Claisen adapter, condenser, receiving flask, and vacuum source)
- Heating mantle
- Stir bar
- Thermometer
- Manometer


Procedure:

- Assemble the vacuum distillation apparatus, ensuring all glassware is free of cracks and all joints are properly sealed with vacuum grease.

- Place the **N-Dodecylacrylamide** sample and a stir bar into the distillation flask.
- Connect the apparatus to a vacuum source and a manometer.
- Begin stirring and slowly reduce the pressure inside the apparatus to the desired level (e.g., 1 mmHg).
- Once a stable low pressure is achieved, begin heating the distillation flask.
- Observe the temperature on the thermometer. The boiling point is the temperature at which a steady stream of distillate is collected in the receiving flask, and the temperature reading on the thermometer remains constant.
- Record the boiling point and the corresponding pressure.


Mandatory Visualizations

Experimental Workflow for the Synthesis of N-Dodecylacrylamide

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Dodecylacrylamide**.

Experimental Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

Caption: Workflow for melting point determination of **N-Dodecylacrylamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. polysciences.com [polysciences.com]
- 2. N-Dodecylacrylamide | C15H29NO | CID 73929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Dodecylacrylamide | 1506-53-2 [sigmaaldrich.com]
- 4. polymer.bocsci.com [polymer.bocsci.com]
- To cite this document: BenchChem. [N-Dodecylacrylamide: A Comprehensive Physicochemical Profile for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b074712#what-are-the-physicochemical-properties-of-n-dodecylacrylamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com